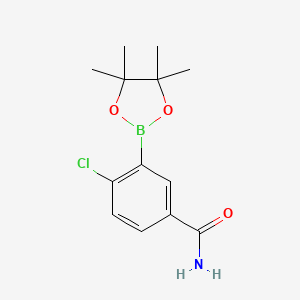

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

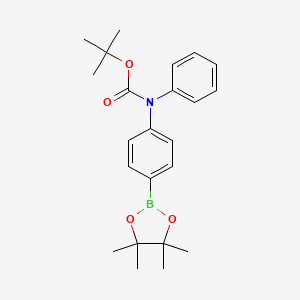

“4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound. It is related to a second-generation BTK inhibitor Acalabrutinib intermediate .

Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This reagent is known for its role in the borylation of the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C18H21BN2O3 .

Chemical Reactions Analysis

In chemical reactions, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is known to participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are often solid at room temperature . The compound “this compound” has a molecular weight of 324.18 .

Scientific Research Applications

Chemical Synthesis and Molecular Structure Analysis

Research indicates that compounds related to 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are synthesized for various applications, particularly in chemical synthesis and molecular structure analysis. For example, Huang et al. (2021) synthesized related boric acid ester intermediates and confirmed their structures using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. They also performed a conformational analysis using Density Functional Theory (DFT), demonstrating the application of these compounds in advanced molecular structure determination (Huang et al., 2021).

Crystallography and Vibrational Properties Studies

In another study, Wu et al. (2021) focused on the synthesis, crystal structure, and vibrational properties of related compounds. They characterized these compounds using spectroscopy and X-ray diffraction, and performed DFT calculations. This study highlights the importance of these compounds in understanding the vibrational properties and crystallographic aspects of molecular structures (Wu et al., 2021).

Application in Boron Chemistry

The work of Takagi and Yamakawa (2013) demonstrates the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation. This research is crucial for understanding the role of these compounds in boron chemistry, particularly in the context of borylation reactions, which are significant in organic synthesis and materials science (Takagi & Yamakawa, 2013).

Boron-Containing Compound Synthesis

Moreover, research by Das et al. (2011) involved the synthesis of boron-containing derivatives, demonstrating these compounds' significance in creating boron-based pharmaceuticals and materials. This synthesis process is vital for expanding the range of boron-containing molecules available for various scientific and industrial applications (Das, Tang, & Sanyal, 2011).

Mechanism of Action

Target of Action

Boronic acids and their esters, such as pinacol ester, are often used in suzuki-miyaura coupling reactions . This suggests that the compound may target specific enzymes or proteins involved in these reactions.

Mode of Action

The compound likely interacts with its targets through a process known as borylation . This involves the addition of a boron atom to a molecule, which can significantly alter its chemical properties and reactivity. The compound’s boronic acid pinacol ester group is particularly suited for this type of reaction .

Biochemical Pathways

Given its potential role in suzuki-miyaura coupling reactions, it may influence pathways involving the synthesis of biaryl compounds .

Pharmacokinetics

It’s important to note that the susceptibility of phenylboronic pinacol esters to hydrolysis is significantly accelerated at physiological ph . This could potentially impact the compound’s bioavailability and stability in vivo.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and the biochemical pathways it influences. Given its potential role in Suzuki-Miyaura coupling reactions, it may facilitate the synthesis of biaryl compounds, which are common structural motifs in many biologically active compounds .

Action Environment

Environmental factors, such as pH, can significantly influence the action, efficacy, and stability of this compound. As mentioned earlier, the compound’s susceptibility to hydrolysis is significantly accelerated at physiological pH . This suggests that the compound’s activity may be highly dependent on the pH of its environment.

properties

IUPAC Name |

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7H,1-4H3,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSCAMMTKWUFJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682224 |

Source

|

| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242422-55-4 |

Source

|

| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595155.png)

![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)